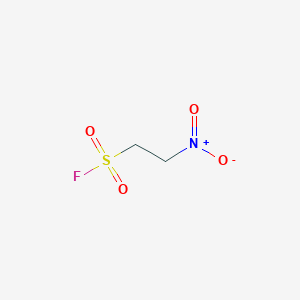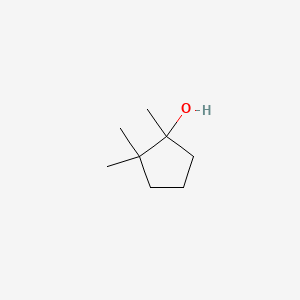
1,2,2-Trimethylcyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2-Trimethylcyclopentan-1-ol is an organic compound with the molecular formula C₈H₁₆O. It is a cycloalkane derivative, specifically a cyclopentanol with three methyl groups attached to the cyclopentane ring. This compound is known for its unique structure and properties, making it of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,2-Trimethylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 1,2,2-trimethylcyclopentanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. This reaction reduces the ketone group to an alcohol group, yielding this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The starting material, 1,2,2-trimethylcyclopentanone, is subjected to hydrogenation in the presence of a catalyst in a continuous flow reactor. The reaction conditions are optimized to achieve high yields and purity of the desired alcohol product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2-Trimethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1,2,2-trimethylcyclopentanone, using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form 1,2,2-trimethylcyclopentane using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid or potassium permanganate (KMnO₄) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 1,2,2-Trimethylcyclopentanone.
Reduction: 1,2,2-Trimethylcyclopentane.
Substitution: 1,2,2-Trimethylcyclopentyl chloride.
Wissenschaftliche Forschungsanwendungen
1,2,2-Trimethylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various cyclopentane derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 1,2,2-trimethylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclopentane ring can interact with lipid membranes, affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanol: A simpler cyclopentane derivative with a single hydroxyl group.
1,2-Dimethylcyclopentan-1-ol: A cyclopentanol derivative with two methyl groups.
1,2,2-Trimethylcyclopentane: The fully reduced form of 1,2,2-trimethylcyclopentan-1-ol.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups on the cyclopentane ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
135409-96-0 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
1,2,2-trimethylcyclopentan-1-ol |
InChI |
InChI=1S/C8H16O/c1-7(2)5-4-6-8(7,3)9/h9H,4-6H2,1-3H3 |
InChI-Schlüssel |
LTTNSSUBWZAKJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Bromocyclohexyl)oxy]cycloheptane](/img/structure/B13317905.png)
![2-[(Prop-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13317909.png)
![4-Chloro-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13317921.png)
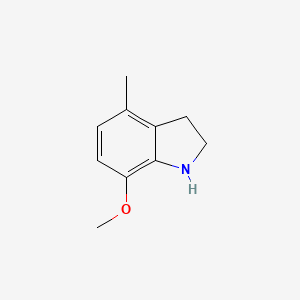
![2-[(5-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13317934.png)
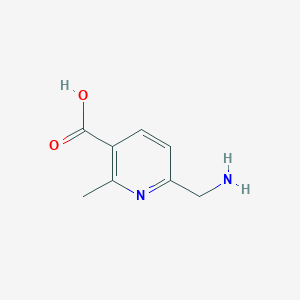

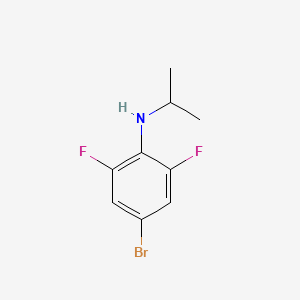
![(2S)-2-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13317951.png)
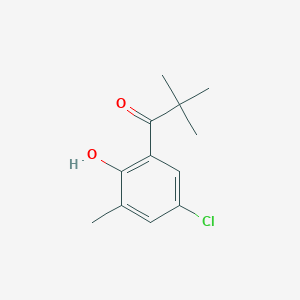

![{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}cyclopropane](/img/structure/B13317965.png)
